2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carbon disulfide.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled using reagents like phosphorus pentasulfide (P4S10) under basic conditions.
Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with isocyanates.
Chemical Reactions Analysis
2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Scientific Research Applications
2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell proliferation and inflammation.
Receptor Binding: It can bind to specific receptors on microbial cells, leading to antimicrobial effects.
Comparison with Similar Compounds
2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of thiophene, thiadiazole, and urea moieties. Similar compounds include:
Properties
IUPAC Name |
2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S3/c10-5(15)4-18-9-14-13-8(19-9)12-7(16)11-6-2-1-3-17-6/h1-3H,4H2,(H2,10,15)(H2,11,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQHBGLUZWKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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